

# An In-depth Guide to the Discovery and Development of Tovorafenib (DAY101)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2,6-Dichloro-N-(2Compound Name: (cyclopropanecarboxamido)pyridin
-4-yl)benzamide

Cat. No.:

B2651230

Get Quote

### Introduction

Tovorafenib, marketed as Ojemda, is a selective, oral, central nervous system (CNS)-penetrant, Type II pan-RAF kinase inhibitor.[1][2][3] Its development marks a significant advancement in precision oncology, particularly for pediatric patients. On April 23, 2024, the U.S. Food and Drug Administration (FDA) granted accelerated approval to tovorafenib for the treatment of patients aged 6 months and older with relapsed or refractory pediatric low-grade glioma (pLGG) harboring a BRAF fusion or rearrangement, or a BRAF V600 mutation.[4][5][6] [7] This approval established tovorafenib as the first systemic therapy for pLGG patients with BRAF fusions or rearrangements.[4] The drug's journey from a long-studied molecule to a targeted therapy for a specific pediatric cancer population underscores the evolution of modern drug development.[8]

# Discovery and Rationale: Targeting the MAPK Pathway

The discovery of tovorafenib is rooted in the understanding of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade regulating cell growth, proliferation, and differentiation.[1][9][10]

#### 1.1. The Role of RAF Kinases in Cancer



The RAF kinase family, comprising ARAF, BRAF, and CRAF, are key effectors of RAS proteins at the apex of the MAPK pathway.[10] In normal cellular function, RAS activates RAF, which in turn phosphorylates MEK1/2, leading to the phosphorylation of ERK1/2 and subsequent downstream signaling.[9][10] Oncogenic alterations in this pathway, particularly in the BRAF gene, lead to its constitutive activation, driving uncontrolled cell proliferation and survival.[1][9] In pediatric low-grade glioma, the most common childhood central nervous system tumor, BRAF alterations are the most frequent genetic drivers.[9][11]

### 1.2. Limitations of First-Generation RAF Inhibitors

First-generation (Type I) BRAF inhibitors were designed to target the active conformation of monomeric BRAF V600E mutant proteins. However, these inhibitors can lead to a phenomenon known as "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF and activated RAS.[12] This occurs because Type I inhibitors can promote the dimerization of RAF kinases, leading to the transactivation of the uninhibited protomer and continued downstream signaling.

## 1.3. Tovorafenib: A Type II RAF Inhibitor

To overcome the limitations of Type I inhibitors, Type II inhibitors like tovorafenib were developed. Tovorafenib binds to the inactive "DFG-out" conformation of the RAF kinase.[9] This binding mode allows it to potently inhibit both monomeric and dimeric forms of the kinase, thereby preventing paradoxical pathway activation.[12][13][14] Tovorafenib shows potent activity against mutant BRAF V600E, wild-type BRAF, and wild-type CRAF kinases.[9][15][16] Its development history is extensive, with the molecule originating from a collaboration between Sunesis Pharmaceuticals and Biogen before being acquired and advanced by Day One Biopharmaceuticals for its specific indication in pLGG.[8]

# **Mechanism of Action**

Tovorafenib functions by selectively inhibiting RAF kinases within the MAPK pathway. By binding to the ATP-binding site of both wild-type and mutated BRAF proteins, it blocks the phosphorylation of MEK and subsequent activation of ERK, thereby suppressing the signaling cascade that drives tumor cell growth and inducing apoptosis.[17]





Click to download full resolution via product page

MAPK signaling pathway showing Tovorafenib's point of inhibition.



# **Preclinical Development**

Tovorafenib underwent extensive preclinical evaluation to characterize its activity, selectivity, and anti-tumor effects.

### 3.1. In Vitro Studies

Biochemical kinase assays demonstrated tovorafenib's potent inhibitory activity against key RAF isoforms.[14][18]

| Target Kinase                                                 | IC50 (nM) |
|---------------------------------------------------------------|-----------|
| BRAF V600E                                                    | 7.1       |
| Wild-Type BRAF                                                | 10.1      |
| Wild-Type CRAF                                                | 0.7       |
| Table 1: In Vitro Inhibitory Activity of Tovorafenib.[14][18] |           |

The drug also showed significant antiproliferative activity in cellular assays against cancer cell lines harboring BRAF V600E and V600D mutations.[13]

#### 3.2. In Vivo Studies

In animal models, tovorafenib demonstrated potent anti-tumor activity. It caused tumor regression in xenograft models harboring BRAF V600 mutations and BRAF fusions, such as the KIAA1549:BRAF fusion common in pLGG.[9][10][13][15] Studies also confirmed that tovorafenib has good penetration of the blood-brain barrier, a critical feature for treating CNS tumors.[14][18][19] For instance, in a melanoma patient-derived xenograft (PDX) model with an AGK::BRAF fusion, oral administration of tovorafenib at clinically relevant doses resulted in significant tumor regression.[2][12][20]

### 3.3. Experimental Protocols

 Biochemical Kinase Assays: The inhibitory activity (IC50) of tovorafenib was determined using enzymatic assays. These assays typically involve incubating the purified kinase (e.g.,



BRAF V600E, wild-type BRAF, CRAF) with a substrate and ATP. The ability of tovorafenib at various concentrations to inhibit the phosphorylation of the substrate is measured, often using methods like time-resolved fluorescence resonance energy transfer (TR-FRET).[21]

Xenograft Tumor Models: To assess in vivo efficacy, human tumor cells (e.g., melanoma or glioma cells with specific BRAF alterations) are implanted into immunocompromised mice.
 [12] Once tumors are established, mice are treated orally with tovorafenib or a vehicle control. Tumor volume is measured regularly to determine the drug's effect on tumor growth. Pharmacodynamic studies are also conducted by analyzing tumor tissue post-treatment for suppression of downstream markers like phosphorylated ERK (p-ERK).[12][18]

# **Clinical Development**

The clinical development of tovorafenib focused on pediatric patients with BRAF-altered gliomas, a population with significant unmet medical needs.



Click to download full resolution via product page

Clinical development workflow of Tovorafenib for pLGG.

#### 4.1. Phase 1 Studies

Initial first-in-human Phase 1 studies were conducted in adults with advanced solid tumors to establish the safety, tolerability, and recommended Phase 2 dose (RP2D).[14][18] The first-in-child study, PNOC014, was a critical Phase 1 trial that established the safety and a reasonable dose for pediatric patients, showing preliminary signs of efficacy.[11][13]

## 4.2. Phase 2 FIREFLY-1 Trial (NCT04775485)

The pivotal FIREFLY-1 study was a single-arm, open-label, multicenter trial that formed the basis for FDA approval.[4][13]



- Study Design: The trial enrolled patients aged 6 months to 25 years with relapsed or refractory pLGG harboring an activating BRAF alteration who had received at least one prior line of systemic therapy.[4][6] The primary endpoint was the overall response rate (ORR), with duration of response (DoR) as a key secondary endpoint.[4]
- Efficacy Results: The trial demonstrated clinically meaningful and durable responses.[13]

| Efficacy Endpoint                                          | Result (N=76) | 95% Confidence Interval     |
|------------------------------------------------------------|---------------|-----------------------------|
| Overall Response Rate (ORR)                                | 51%           | 40% - 63%                   |
| Median Duration of Response (DoR)                          | 13.8 months   | 11.3 months - Not Estimable |
| Table 2: Key Efficacy Results from the FIREFLY-1 Trial.[4] |               |                             |

 Safety and Tolerability: Tovorafenib was found to be well-tolerated.[22] The most common adverse reactions were manageable, and few patients discontinued treatment due to treatment-related adverse events.[23][24]

| Most Common Adverse Reactions (≥30%)                                                                                                                                                 | Most Common Grade 3 or 4 Lab<br>Abnormalities (≥2%)                                                                                                                                                                                                          |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rash, Hair color changes, Fatigue, Viral infection, Vomiting, Headache, Hemorrhage, Pyrexia, Dry skin, Constipation, Nausea, Dermatitis acneiform, Upper respiratory tract infection | Decreased phosphate, Decreased hemoglobin, Increased creatine phosphokinase, Increased alanine aminotransferase, Decreased albumin, Decreased lymphocytes, Decreased leukocytes, Increased aspartate aminotransferase, Decreased potassium, Decreased sodium |
| Table 3: Summary of Adverse Events in the FIREFLY-1 Trial.[13]                                                                                                                       |                                                                                                                                                                                                                                                              |

## 4.3. Ongoing and Future Studies



A confirmatory Phase 3 trial, FIREFLY-2/LOGGIC, is underway to verify the clinical benefit of tovorafenib as a front-line treatment for pLGG.[4][22][23] Additionally, the FIRELIGHT-1 study is evaluating tovorafenib in patients with other solid tumors harboring MAPK pathway alterations. [25][26]

## 4.4. Experimental Protocol: FIREFLY-1

- Inclusion Criteria: Patients aged 6 months to 25 years with a diagnosis of relapsed or refractory pLGG with a known activating BRAF fusion, rearrangement, or V600 mutation. Patients must have received at least one prior line of systemic therapy and have documented radiographic progression.[6][27]
- Exclusion Criteria: Patients with neurofibromatosis type 1 (NF1) were excluded.[15][19] Prior therapy with any RAS, RAF, MEK, or ERK inhibitor was also an exclusion criterion for certain cohorts.[28]
- Treatment and Dosing: Tovorafenib was administered orally once weekly at a dose of 380 mg/m², with a maximum dose of 600 mg.[7][19]
- Response Assessment: Tumor response was assessed by a blinded independent review committee according to the Response Assessment in Neuro-Oncology (RANO) criteria.
   [6]

## **Pharmacokinetics and Metabolism**

The pharmacokinetic profile of tovorafenib supports a once-weekly dosing schedule.



| Pharmacokinetic Parameter                           | Value                              |
|-----------------------------------------------------|------------------------------------|
| Absorption                                          |                                    |
| Median Time to Peak (Tmax)                          | ~3 hours[16][29]                   |
| Time to Steady State                                | ~12 days[9][15]                    |
| Distribution                                        |                                    |
| Apparent Volume of Distribution (Vd)                | 60 L/m <sup>2</sup> [9][16]        |
| Plasma Protein Binding                              | 97.5%[9][16]                       |
| Metabolism                                          |                                    |
| Primary Pathways                                    | Aldehyde oxidase and CYP2C8[9][16] |
| Minor Pathways                                      | CYP3A, CYP2C9, and CYP2C19[9][16]  |
| Excretion                                           |                                    |
| Feces                                               | 65% (8.6% unchanged)[9]            |
| Urine                                               | 27% (0.2% unchanged)[9]            |
| Elimination                                         |                                    |
| Terminal Half-life                                  | ~56 hours[9][16]                   |
| Apparent Clearance                                  | 0.7 L/h/m²[9][16]                  |
| Table 4: Pharmacokinetic Properties of Tovorafenib. |                                    |

Tovorafenib exposure increases in a dose-proportional manner, with no clinically significant accumulation at the recommended doses.[9][15]

# **Regulatory Journey and Approval**

Tovorafenib's path to approval was expedited due to the high unmet need in its target population. It received several key designations from the FDA:

• Breakthrough Therapy Designation (August 2020)[3][13]



- Orphan Drug Designation (September 2020)[3][13]
- Rare Pediatric Disease Designation (July 2021)[13]

The New Drug Application (NDA) was granted Priority Review, leading to an Accelerated Approval on April 23, 2024.[8][30] This approval is contingent upon verification of clinical benefit in the ongoing confirmatory FIREFLY-2 trial.[15][23] Concurrently, the FDA approved the FoundationOne CDx test as a companion diagnostic to identify eligible patients with BRAF alterations.[6][30]

## Conclusion

The discovery and development of tovorafenib (DAY101) represent a triumph for targeted cancer therapy and a significant step forward for children with low-grade gliomas. By leveraging a deep understanding of the MAPK pathway and designing a Type II inhibitor that overcomes the limitations of earlier drugs, researchers have provided a well-tolerated and effective treatment for a patient population with few options. The journey of tovorafenib from a preclinical compound to an FDA-approved medicine highlights the importance of strategic clinical development focused on specific, genetically-defined patient populations. Its story serves as a powerful example of how persistence and precision in drug development can lead to meaningful clinical breakthroughs.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. What is the mechanism of Tovorafenib? [synapse.patsnap.com]
- 2. Abstract 1972: Preclinical activity of the type II RAF inhibitor tovorafenib in tumor models harboring either a BRAF fusion or a NF1-LOF mutation | CoLab [colab.ws]
- 3. dayonebio.com [dayonebio.com]
- 4. FDA Approval Summary: Tovorafenib for Relapsed or Refractory BRAF-Altered Pediatric Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 5. BRAF-Targeted Drug Approved for Pediatric Low-Grade Glioma NCI [cancer.gov]
- 6. onclive.com [onclive.com]
- 7. Tovorafenib in Relapsed or Refractory BRAF-Altered Pediatric Low-Grade Glioma The ASCO Post [ascopost.com]
- 8. A new dawn for tovorafenib | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation | Cancer Research Communications | American Association for Cancer Research [aacrjournals.org]
- 13. FDA Approval Summary: Tovorafenib for Relapsed or Refractory BRAF-altered Pediatric Low-Grade Glioma PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]
- 15. drugs.com [drugs.com]
- 16. publications.aap.org [publications.aap.org]
- 17. What is Tovorafenib used for? [synapse.patsnap.com]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. aacr.org [aacr.org]
- 20. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. targetedonc.com [targetedonc.com]
- 23. firstwordpharma.com [firstwordpharma.com]
- 24. dayonebio.com [dayonebio.com]
- 25. youtube.com [youtube.com]



- 26. Day One Announces Tovorafenib (DAY101) Data and Additional Abstracts to be Presented at the 2023 American Society of Clinical Oncology (ASCO) Annual Meeting | Nasdaq [nasdaq.com]
- 27. Expanded Access Program (EAP) for Tovorafenib (DAY101) in RAF-Altered, Relapsed or Refractory Low-Grade Glioma - National Brain Tumor Society [trials.braintumor.org]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. oncologynewscentral.com [oncologynewscentral.com]
- 30. horizonscandb.pcori.org [horizonscandb.pcori.org]
- To cite this document: BenchChem. [An In-depth Guide to the Discovery and Development of Tovorafenib (DAY101)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2651230#discovery-and-development-of-day101tovorafenib]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com